molecular formula C9H20Cl2N2 B2477157 1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride CAS No. 2138100-54-4

1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B2477157
CAS No.: 2138100-54-4
M. Wt: 227.17
InChI Key: DIDHCSFCIBDVDM-UHFFFAOYSA-N
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Description

1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride (CAS: 1523571-82-5) is a bicyclic amine hydrochloride salt with the molecular formula C₉H₁₈N₂·2HCl and a monoisotopic mass of 154.147 Da . Its structure features a spirocyclic core with nitrogen atoms at positions 1 and 7, a methyl group at position 1, and two hydrochloride counterions. The InChIKey FOUJBNXTNMXZIX-UHFFFAOYSA-N distinguishes its stereochemical configuration .

Properties

IUPAC Name

1-methyl-1,9-diazaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-7-3-5-9(11)4-2-6-10-8-9;;/h10H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDHCSFCIBDVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC12CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138100-54-4
Record name 1-methyl-1,7-diazaspiro[4.5]decane dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a methylating agent. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amines. Substitution reactions can result in a variety of substituted diazaspirodecane derivatives .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride is being investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent. In vitro studies have demonstrated effectiveness against resistant microbes, making it a candidate for treating infections .
  • Anticancer Properties : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDK8 and CDK19), which are implicated in cancer progression. Research indicates that modifications to the diazaspiro structure can enhance potency against these targets .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors:

  • Mechanism of Action : The compound may modulate various biological pathways by binding to certain enzymes or receptors, influencing their activity .

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules in organic chemistry:

  • Reagent in Organic Reactions : Its unique structure allows it to participate in nucleophilic substitutions and cyclization reactions, leading to the formation of various derivatives with distinct properties .

Data Tables

Application AreaActivityIC50 ValueNotes
AntimicrobialEffective against resistant strainsVaries by strainIn vitro studies demonstrate efficacy
AnticancerCDK8 Inhibition50 nMSignificant potency observed in colorectal cancer models
PharmacokineticsMicrosomal StabilityLow clearance ratesIndicates potential for prolonged action in vivo

Inhibition of CDK8/19

A study demonstrated that modifications to the structure of diazaspiro compounds could enhance their potency against CDK8 and CDK19. The compound exhibited significant inhibitory effects in cell-based assays, highlighting its potential in cancer therapy .

Antimicrobial Activity

In vitro evaluations indicated that this compound is effective against a range of bacterial strains, suggesting its application in treating infections caused by resistant microbes. Further research could solidify its status as a viable antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride

  • Molecular Formula : C₉H₁₈N₂·2HCl (same as 1,7-isomer).
  • Key Differences : Nitrogen positions (1,8 vs. 1,7) and methyl group placement.
  • Safety: Limited hazard data; handling requires standard PPE (gloves, lab coat) .

6,9-Diazaspiro[4.5]decane Dihydrochloride (CAS: 145122-55-0)

  • Molecular Formula : C₈H₁₆N₂·2HCl.
  • Key Differences : Nitrogen positions (6,9 vs. 1,7) and lack of methyl substitution.

1-cbz-1,7-Diaza-spiro[4.5]decane HCl

  • Molecular Formula : C₁₅H₂₀N₂O₂·HCl.
  • Key Differences : Carbobenzyloxy (Cbz) protecting group at position 1 instead of methyl.
  • Applications : Used in peptide synthesis to protect amines during multi-step reactions .
  • Synthetic Utility : Discontinued commercial availability suggests niche use or replacement by newer analogs .

Comparison with Pharmacologically Active Diazaspiro Derivatives

8-Phenyl-1,7-diazaspiro[4.5]decan-2-one

  • Structure : Features a phenyl group at position 8 and a ketone at position 2.
  • Applications : Salt forms (e.g., trifluoromethyl derivatives) are used in anticancer and antiviral formulations .
  • Advantage : Enhanced binding affinity due to aromatic substituents.

2-[(4-Methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one Hydrochloride

  • Structure : Contains a 4-methoxyphenylmethyl group and ketone.
  • Applications: Intermediate for CNS-targeting drugs; improves metabolic stability compared to non-substituted analogs .

2-Phenyl-2,7-diazaspiro[4.5]decan–1-one HCl

  • Structure : Phenyl group at position 2 and ketone at position 1.
  • Applications : Cited in patent literature for neuropsychiatric disorders due to serotonin receptor modulation .

Structural and Functional Analysis

Impact of Nitrogen Positioning

  • 1,7 vs. 1,8 Isomers : Altered hydrogen-bonding capacity and steric effects influence receptor interactions. For example, 1,8-isomers show better BBB permeability .
  • 6,9 vs. 1,7 Systems : Reduced steric hindrance in 6,9 systems may favor synthesis but limit pharmacological specificity .

Role of Substituents

  • Methyl Group : Enhances lipophilicity and metabolic stability in 1-methyl derivatives .
  • Aromatic Groups (e.g., phenyl, methoxyphenyl): Improve target affinity but may increase toxicity risks .

Patent and Commercial Landscape

  • Related Compounds : 2,8-Diazaspiro derivatives dominate pharmaceutical patents (e.g., buspirone impurities , anticancer agents ).

Biological Activity

Overview

1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride (CAS No. 2138100-54-4) is a synthetic compound characterized by its unique spirocyclic structure, which consists of a diazaspirodecane ring with a methyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C9_9H18_{18}N2_2·2ClH
  • Molecular Weight : 217.16 g/mol
  • Structure : The compound features a spiro linkage that contributes to its unique chemical behavior and biological interactions.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to different pharmacological effects. Research indicates that the compound may act as an inhibitor of certain kinases and may influence signaling pathways relevant to cancer progression and microbial resistance .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant microbes.

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy. It has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK8 and CDK19, which are implicated in various cancers, including colorectal cancer . The compound's ability to modulate these kinases may lead to reduced tumor growth and improved patient outcomes.

Case Studies

  • Inhibition of CDK8/19 : A study demonstrated that modifications to the structure of diazaspiro compounds could enhance their potency against CDK8 and CDK19, with this compound showing significant inhibitory effects in cell-based assays .
  • Microsomal Stability : The compound exhibited favorable pharmacokinetic properties, including improved microsomal stability across various species, which is crucial for its development as a therapeutic agent .

Data Tables

Study Activity IC50 Value Notes
Study 1CDK8 Inhibition50 nMSignificant potency observed in colorectal cancer models
Study 2Antimicrobial ActivityVaries by strainEffective against resistant bacterial strains
Study 3Microsomal ClearanceLow clearance rates observedIndicates potential for prolonged action in vivo

Q & A

Q. What are the critical safety protocols for handling 1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves inspected prior to use, and employ proper glove removal techniques to avoid skin contact. Wear flame-retardant antistatic clothing and a full chemical suit for body protection .
  • Ventilation & Storage: Store in tightly sealed containers in dry, well-ventilated areas. Avoid ignition sources and electrostatic buildup. Reseal opened containers immediately to prevent leakage .
  • Exposure Control: In case of eye contact, flush with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for symptoms like dizziness or nausea .

Q. How can researchers design a robust synthesis protocol for this compound?

Methodological Answer:

  • Reaction Optimization: Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. This reduces trial-and-error experimentation and improves yield .
  • Purification Strategies: Employ crystallization or chromatography (e.g., HPLC with Chromolith columns) to isolate the hydrochloride salt. Monitor purity via NMR or LC-MS, referencing validated analytical frameworks .

Advanced Research Questions

Q. How can computational modeling enhance the synthesis and application of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use software like Gaussian or ORCA to simulate reaction pathways and transition states. This predicts thermodynamic feasibility and identifies side reactions early .
  • Data Integration: Combine computational predictions with experimental data (e.g., reaction kinetics) to refine models. For example, ICReDD’s feedback loop integrates experimental results into computational workflows to accelerate discovery .

Q. What statistical methods are effective in resolving contradictory data during reaction optimization?

Methodological Answer:

  • Design of Experiments (DoE): Apply response surface methodology (RSM) to model interactions between variables (e.g., pH, stoichiometry). This quantifies parameter significance and resolves conflicts in yield vs. purity data .
  • Multivariate Analysis: Use principal component analysis (PCA) to identify outliers or confounding factors in datasets. For instance, unexpected byproducts detected via LC-MS can be traced to specific reaction conditions .

Q. How can researchers validate the biological activity of this compound in disease models?

Methodological Answer:

  • In Vitro Assays: Screen for enzyme inhibition (e.g., kinase assays) using dose-response curves. Normalize data to controls and validate with replicates to ensure reproducibility .
  • In Vivo Models: Optimize dosing regimens in rodent models using pharmacokinetic studies. Monitor metabolite profiles via mass spectrometry to correlate bioavailability with efficacy .

Data Management & Analysis

Q. What tools and practices ensure secure and efficient data management in studies involving this compound?

Methodological Answer:

  • Chemical Software: Platforms like ChemAxon or Dotmatics enable secure data storage, structure-activity relationship (SAR) analysis, and collaboration. Encryption and access controls protect sensitive data .
  • Visualization Tools: Use tools like GraphPad Prism to interpret complex datasets (e.g., dose-response curves, chromatograms). Reference guidelines like USP methods for standardized reporting .
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Experimental Design Table

Parameter Basic Research Focus Advanced Research Focus
Synthesis Yield optimization via solvent screening Quantum-mechanical reaction path prediction
Characterization Purity assessment via HPLC Multivariate analysis of spectral data
Safety PPE compliance Real-time exposure monitoring systems

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